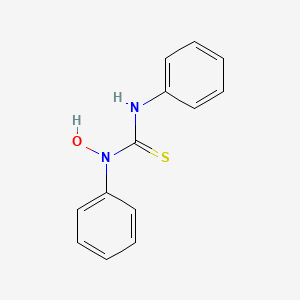

N-Hydroxy-N,N'-diphenylthiourea

Description

Contextual Significance of N-Hydroxythiourea Derivatives within Organic and Inorganic Chemistry

N-Hydroxythiourea derivatives represent a fascinating class of compounds that bridge the realms of organic and inorganic chemistry. Their structural motif, which incorporates a hydroxyl group attached to a nitrogen atom of the thiourea (B124793) backbone, imparts unique chemical properties that are not observed in their parent thiourea analogues.

In organic chemistry, N-hydroxythiourea derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. The presence of multiple reactive sites—the hydroxyl group, the nitrogen atoms, and the sulfur atom—allows for a diverse range of chemical transformations. For instance, the synthesis of N-hydroxythiourea itself can be achieved through the reaction of an isothiocyanate with hydroxylamine (B1172632). nih.gov This fundamental reaction opens the door to a wide array of substituted N-hydroxythioureas by varying the starting materials.

From an inorganic chemistry perspective, the significance of N-hydroxythiourea derivatives lies in their exceptional ability to act as chelating agents. The nitrogen, sulfur, and, crucially, the oxygen atom of the hydroxyl group can coordinate with metal ions to form stable complexes. This chelating ability is of paramount importance in various applications, including the development of new catalysts, and as analytical reagents for the separation and determination of metal ions. The coordination chemistry of thiourea derivatives, in general, is a rich field of study, with these ligands being capable of coordinating to metal ions in various modes, leading to complexes with diverse geometries and electronic properties. materialsciencejournal.orgrsc.org

Academic Importance of the N-Hydroxy-N,N'-diphenylthiourea Scaffold as a Prototypical Chemical Entity

The this compound scaffold serves as a prototypical chemical entity for investigating the influence of the N-hydroxy group on the chemical, physical, and biological properties of diarylthioureas. By comparing its characteristics to those of the well-studied N,N'-diphenylthiourea, researchers can elucidate the specific contributions of the hydroxyl functionality.

The introduction of the hydroxyl group can significantly alter the electronic and steric properties of the molecule. It can participate in intramolecular and intermolecular hydrogen bonding, which in turn affects the compound's crystal packing, solubility, and interaction with biological macromolecules. For example, in the related N-hydroxyurea derivatives, the N-hydroxy group is known to be crucial for their biological activity, such as the inhibition of enzymes like urease and 5-lipoxygenase. nih.gov This makes this compound a valuable model for designing and synthesizing new thiourea-based compounds with tailored properties for applications in medicinal chemistry and materials science.

Overview of Existing Research on Related Thioureas (e.g., N,N'-Diphenylthiourea) and their Relevance to this compound Studies

A substantial body of research exists for N,N'-diphenylthiourea (also known as thiocarbanilide), providing a solid foundation for understanding its N-hydroxy derivative. N,N'-diphenylthiourea is a white, crystalline solid with a well-defined molecular structure. wikipedia.org It is synthesized from the reaction of aniline (B41778) and carbon disulfide. wikipedia.org

Industrially, N,N'-diphenylthiourea has been utilized as a vulcanization accelerator in the rubber industry and as a stabilizer for PVC. wikipedia.org In the realm of academic research, it is recognized for its ability to form metal complexes, acting as a ligand through its sulfur and nitrogen atoms. materialsciencejournal.org The coordination chemistry of N,N'-diphenylthiourea with various transition metals has been explored, revealing a range of coordination modes and resulting in complexes with interesting structural and electronic properties. materialsciencejournal.orgrsc.org These studies on N,N'-diphenylthiourea's chelating behavior provide a crucial reference point for investigating the potentially enhanced or modified chelating properties of this compound, where the additional oxygen donor from the hydroxyl group could lead to different coordination geometries and complex stabilities.

The relevance of the extensive research on N,N'-diphenylthiourea to the study of its N-hydroxy analogue cannot be overstated. By understanding the baseline properties of the parent compound, scientists can more accurately attribute any observed differences in reactivity, and other characteristics of this compound to the presence of the N-hydroxy group. This comparative approach is fundamental to the rational design of new molecules with desired functionalities.

| Property | N,N'-Diphenylthiourea |

| Chemical Formula | C13H12N2S |

| Molecular Weight | 228.31 g/mol sigmaaldrich.com |

| Appearance | White crystalline powder materialsciencejournal.org |

| Melting Point | 154 °C sigmaaldrich.com |

| Solubility | Insoluble in water sigmaaldrich.com |

| Key Applications | Vulcanization accelerator, stabilizer for PVC, ligand in coordination chemistry materialsciencejournal.orgwikipedia.org |

Fundamental Research Avenues and Objectives for this compound Investigations

The unique structural features of this compound open up several promising avenues for fundamental research. The primary objectives of these investigations are to fully characterize the compound and to explore its potential applications in various fields of chemistry.

Key research avenues include:

Synthesis and Structural Elucidation: Developing efficient and scalable synthetic routes to this compound and its derivatives is a primary objective. Detailed structural characterization using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy is essential to understand the molecule's three-dimensional structure and the nature of its intramolecular and intermolecular interactions.

Coordination Chemistry: A major focus of research is to investigate the coordination behavior of this compound with a wide range of metal ions. The objective is to determine the stoichiometry, stability, and geometry of the resulting metal complexes. The presence of the N-OH group, in addition to the thiocarbonyl sulfur and the other nitrogen atom, suggests the potential for this molecule to act as a bidentate or even a tridentate ligand, forming stable chelate rings with metal ions.

Analytical Applications: A significant research goal is to explore the use of this compound as an analytical reagent. Its potential as a selective chelating agent for the gravimetric or spectrophotometric determination of metal ions is an area of active investigation. The formation of colored complexes with specific metal ions could form the basis for new analytical methods.

Catalysis: Investigating the catalytic activity of metal complexes derived from this compound is another important research direction. The unique electronic and steric environment provided by the ligand could lead to novel catalysts for various organic transformations.

By pursuing these research objectives, the scientific community can unlock the full potential of this compound as a versatile tool in both fundamental and applied chemical research.

Structure

3D Structure

Properties

CAS No. |

20577-12-2 |

|---|---|

Molecular Formula |

C13H12N2OS |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

1-hydroxy-1,3-diphenylthiourea |

InChI |

InChI=1S/C13H12N2OS/c16-15(12-9-5-2-6-10-12)13(17)14-11-7-3-1-4-8-11/h1-10,16H,(H,14,17) |

InChI Key |

QRYXOIISFRYVDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Hydroxy N,n Diphenylthiourea

Established and Emerging Synthetic Pathways for N-Hydroxy-N,N'-diphenylthiourea

The synthesis of this compound, while not extensively documented, can be approached through established principles of thiourea (B124793) and hydroxylamine (B1172632) chemistry. Methodologies can be broadly categorized into multi-step syntheses, one-pot strategies, and green chemistry approaches.

Multi-Step Synthetic Approaches

A plausible and conventional multi-step synthesis of this compound is predicated on the reaction between an isothiocyanate and a hydroxylamine derivative. This approach allows for the controlled construction of the target molecule.

A key strategy involves the reaction of phenyl isothiocyanate with N-phenylhydroxylamine. This reaction is analogous to the general synthesis of N,N'-disubstituted thioureas where an isothiocyanate is treated with a primary or secondary amine. mdpi.comresearchgate.net In this case, the nucleophilic nitrogen of N-phenylhydroxylamine attacks the electrophilic carbon of the isothiocyanate.

Another multi-step approach could involve the initial synthesis of N-hydroxythiourea, followed by subsequent N-arylation. However, controlling the regioselectivity of the arylation to obtain the desired N,N'-diphenyl product would be a significant challenge. A more direct and controlled route is the reaction of phenyl isothiocyanate with N-phenylhydroxylamine. The synthesis of N-hydroxythiourea itself has been accomplished by treating an isothiocyanate with hydroxylamine, followed by the removal of any protecting groups. nih.gov

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Phenyl isothiocyanate | N-Phenylhydroxylamine | Inert solvent (e.g., THF, CH2Cl2), Room temperature | This compound |

One-Pot and Simplified Reaction Strategies

Emerging trends in organic synthesis emphasize efficiency and sustainability, with one-pot reactions being a prime example. nih.gov A potential one-pot synthesis of this compound could be designed to generate one of the key reactants in situ.

Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds. For the synthesis of this compound, this could involve the use of environmentally benign solvents, catalysts, and energy sources.

Recent advancements in the green synthesis of hydroxylamine salts and thiourea derivatives provide a framework for developing more sustainable routes to the target compound. google.comacs.org This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient methods like microwave irradiation. researchgate.net For example, the synthesis of hydroxylamine itself has been approached through greener methods like the electroreduction of nitrate (B79036). acs.orgnih.gov The application of such principles could significantly reduce the environmental impact of synthesizing this compound.

Mechanistic Studies of this compound Formation and Key Reaction Intermediates

The formation of this compound from phenyl isothiocyanate and N-phenylhydroxylamine is proposed to proceed through a nucleophilic addition mechanism. The nitrogen atom of N-phenylhydroxylamine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

The reaction likely proceeds through a zwitterionic intermediate, which then undergoes a proton transfer to yield the final this compound product. The thiourea moiety can exist in several resonance forms, which contributes to its chemical properties and reactivity. researchgate.net

Key reaction intermediates in this process would include the initial adduct formed between the reactants and the subsequent zwitterionic species. Understanding the stability and reactivity of these intermediates is crucial for optimizing reaction conditions and maximizing the yield of the desired product. Mechanistic studies on the formation of related thiourea derivatives have provided insights into the plausible pathways. researchgate.net

Reactivity and Transformation Pathways of the this compound Moiety

The reactivity of this compound is dictated by the presence of both the N-hydroxy and the thiourea functional groups. This combination allows for a range of chemical transformations, particularly oxidative and reductive reactions.

Oxidative and Reductive Transformations

Oxidative Transformations:

The this compound molecule is susceptible to oxidation at several sites. The sulfur atom of the thiourea group can be oxidized to form a sulfoxide (B87167) or sulfone, or the entire thiourea moiety can be converted to a urea (B33335) derivative. Thioureas are known to be susceptible to oxidation by various oxidizing agents, which can lead to a variety of products, including cyclized compounds. researchgate.netekb.eg

The N-hydroxy group is also a site for oxidation. Oxidation of N,N-disubstituted hydroxylamines is a common method for the synthesis of nitrones. chimia.ch Therefore, oxidation of this compound could potentially yield the corresponding nitrone, which is a valuable synthetic intermediate. The N-hydroxy group in other heterocyclic systems has been shown to be a site of metabolic oxidation, leading to the formation of reactive nitrone derivatives. nih.gov

Reductive Transformations:

The N-hydroxy group can be reduced to the corresponding amine. This transformation would convert this compound into N-amino-N,N'-diphenylthiourea. Various reducing agents can be employed for the reduction of hydroxylamines.

The thiourea group is generally stable to reduction, but under harsh conditions, it could be reduced. However, selective reduction of the N-hydroxy group is expected to be the more favorable pathway. The general reactivity profile of N,N'-diphenylthiourea (thiocarbanilide) indicates its incompatibility with strong reducing agents. nih.govchemicalbook.com

Table 2: Summary of Potential Transformations

| Transformation | Reagent/Condition | Potential Product(s) |

|---|---|---|

| Oxidation | Mild oxidizing agent (e.g., H2O2) | N-Hydroxy-N,N'-diphenylurea, Sulfoxide/Sulfone derivatives |

| Oxidation | Stronger oxidizing agent | Nitrone derivative |

| Oxidative Cyclization | e.g., Br2/AcOH | Heterocyclic compounds (e.g., thiazole (B1198619) derivatives) ekb.eg |

| Reduction | e.g., Catalytic hydrogenation | N-Amino-N,N'-diphenylthiourea |

Reactions with Electrophilic and Nucleophilic Species

A thorough investigation into the reactivity of this compound with various electrophilic and nucleophilic species was planned. This would have involved exploring how the electronic properties of the N-hydroxy group and the two phenyl substituents influence the nucleophilicity of the sulfur and nitrogen atoms, as well as the potential for the hydroxyl group to act as a nucleophile or be targeted by electrophiles. The thiocarbonyl group would be expected to be a key reactive site, with the sulfur atom acting as a soft nucleophile and the carbon atom as an electrophilic center.

Detailed research findings, including reaction conditions, yields, and the characterization of resulting products, would have been presented in tabular format to provide a clear and concise overview of the compound's reactivity profile.

Intramolecular Cyclization Reactions and Products

This section would have focused on the potential for this compound to undergo intramolecular cyclization reactions. The presence of the N-hydroxy group and the phenyl rings introduces the possibility of various cyclization pathways, potentially leading to the formation of novel heterocyclic systems. For instance, under appropriate conditions, the hydroxyl group could participate in a cyclization reaction with one of the phenyl rings, or the molecule could undergo oxidative cyclization.

The investigation would have examined the conditions required to induce such cyclizations, such as the use of specific catalysts, reagents, or reaction temperatures. The resulting cyclized products would have been identified and their structures elucidated. This information is crucial for understanding the conformational flexibility of the molecule and for the potential synthesis of new and structurally diverse compounds.

A data table summarizing the different intramolecular cyclization reactions, the conditions employed, and the structures of the resulting products would have been included to facilitate comparison and analysis.

Design and Synthesis of this compound Derivatives and Analogues

Building upon the foundational knowledge of the synthesis and reactivity of the parent compound, this section would have delved into the rational design and synthesis of its derivatives and analogues. The goal would have been to modify the structure of this compound to fine-tune its chemical properties for specific applications.

The design strategy would involve the introduction of various substituents onto the phenyl rings or modification of the N-hydroxy group. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings could significantly alter the electronic properties and reactivity of the molecule. Similarly, converting the hydroxyl group to an ether or ester could modulate its hydrogen-bonding capabilities and solubility.

The synthetic methodologies for creating these derivatives would have been described in detail, including the specific reagents, reaction conditions, and purification methods used. Research findings on the successful synthesis of these analogues, along with their key characterization data, would have been systematically presented.

An interactive data table would have been generated to showcase the various synthesized derivatives, their structural modifications, and key research findings, providing a comprehensive overview of the structure-activity relationships within this class of compounds.

Advanced Spectroscopic and Structural Elucidation of N Hydroxy N,n Diphenylthiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of N-Hydroxy-N,N'-diphenylthiourea in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to establish connectivity and provide insights into the compound's stereochemistry.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern and electronic effects of the N-hydroxythiourea core would lead to distinct multiplets for each phenyl ring.

N-H and O-H Protons: The protons attached to the nitrogen and oxygen atoms would appear as broad singlets. Their chemical shifts would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The N-H proton of the second nitrogen is expected to be in a different environment compared to the N-H proton in N,N'-diphenylthiourea.

Integration: The relative integration of the proton signals would correspond to the number of protons in each chemical environment.

Expected ¹³C NMR Spectral Features:

Thiourea (B124793) Carbon: The carbon of the C=S group is expected to have a characteristic chemical shift in the range of 170-190 ppm.

Aromatic Carbons: The carbons of the phenyl rings would show a set of signals in the aromatic region (typically δ 110-150 ppm). The carbons directly attached to the nitrogen atoms (ipso-carbons) would have distinct chemical shifts.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, specifically identifying which protons are adjacent to each other within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the N-hydroxythiourea core, for instance, by observing correlations from the N-H and phenyl protons to the thiourea carbon.

Investigation of Solution-State Conformational Dynamics

The this compound molecule possesses conformational flexibility due to rotation around the C-N bonds. Variable temperature NMR studies can provide insights into these conformational dynamics. Changes in the NMR spectra, such as the broadening or coalescence of signals at different temperatures, can indicate the presence of different conformers that are in equilibrium. These studies can help in understanding the preferred conformation in solution and the energy barriers associated with conformational changes.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular and intramolecular hydrogen bonding.

While specific FT-IR and FT-Raman spectra for this compound are not available in the provided search results, the characteristic vibrational modes can be predicted based on the functional groups present.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (FT-IR) | Expected Vibrational Frequency (cm⁻¹) (FT-Raman) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Weak or absent | Stretching |

| N-H | 3100-3500 (broad) | Moderate | Stretching |

| Aromatic C-H | 3000-3100 | Strong | Stretching |

| C=S | 1000-1200 | Strong | Stretching |

| C-N | 1250-1350 | Moderate | Stretching |

| Aromatic C=C | 1400-1600 | Strong | Stretching |

The broadness of the O-H and N-H stretching bands in the FT-IR spectrum would be indicative of hydrogen bonding. The position and shape of these bands can provide information about the strength and nature (intermolecular vs. intramolecular) of these interactions. The C=S stretching vibration is a key characteristic band for the thiourea moiety. FT-Raman spectroscopy, being less sensitive to water and having different selection rules, can provide complementary information, particularly for the non-polar C=S and aromatic C=C bonds.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Characterization and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The presence of phenyl rings and the thiourea group constitutes a chromophoric system that absorbs light in the ultraviolet-visible region.

Although specific UV-Vis data for this compound is not present in the search results, the expected absorption bands can be inferred. The spectrum would likely exhibit absorption bands corresponding to:

π → π* transitions: These transitions, originating from the aromatic phenyl rings and the C=S double bond, are expected to appear at shorter wavelengths (higher energy).

n → π* transitions: These transitions involve the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms and the π* orbitals of the C=S bond. These are typically weaker and appear at longer wavelengths (lower energy).

The position and intensity of these absorption bands can be influenced by the solvent polarity, providing insights into the nature of the electronic transitions and the solute-solvent interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This allows for the unambiguous confirmation of its molecular formula.

While specific HRMS data is not available, the expected monoisotopic mass of this compound (C₁₃H₁₂N₂OS) can be calculated with high accuracy. The analysis of the isotopic pattern would further confirm the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiourea derivatives involve cleavage of the C-N bonds and the thiourea core. The presence of the hydroxyl group would likely introduce additional fragmentation pathways, such as the loss of a hydroxyl radical or a water molecule. Analysis of these fragments helps in piecing together the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Although a crystal structure for this compound is not available in the provided results, analysis of related structures, such as N,N,N'-trisubstituted thioureas, reveals common structural motifs. rsc.org For this compound, a crystal structure would reveal:

Intermolecular Interactions: The presence and nature of intermolecular hydrogen bonds involving the N-H, O-H, and C=S groups. These interactions play a crucial role in the packing of the molecules in the crystal lattice. Other non-covalent interactions, such as π-π stacking between the phenyl rings, could also be identified.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of this compound.

Polymorphism and Crystal Engineering Considerations.

No published studies on the polymorphic forms or crystal engineering strategies for this compound were found. The existence of polymorphs, which are different crystalline forms of the same compound, is a significant consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. However, without experimental crystallographic data, any discussion of this topic would be purely speculative.

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies.

Detailed analysis of hydrogen bonding and the resulting supramolecular structures requires crystallographic data, which is not available for this compound. The introduction of a hydroxyl (-OH) group to the diphenylthiourea structure would be expected to significantly influence the intermolecular interactions, creating new hydrogen bond donor and acceptor sites. This would likely lead to complex and unique supramolecular architectures. However, in the absence of experimental structural elucidation, a scientifically accurate description is not possible.

Theoretical and Computational Investigations of N Hydroxy N,n Diphenylthiourea

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure, bonding characteristics, and reactivity of molecules. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. It has been successfully applied to determine the optimized molecular geometries and to predict the vibrational frequencies of various thiourea (B124793) derivatives.

For instance, DFT calculations have been employed to study the molecular structure and vibrational spectra of related compounds. nih.gov In a typical study, a method like B3LYP with a basis set such as 6-31G(d,p) is used to optimize the geometry of the molecule. nih.gov The calculated geometric parameters (bond lengths and angles) are then compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. nih.gov

Following geometry optimization, the same level of theory is used to calculate the harmonic vibrational frequencies. These theoretical frequencies are then compared with experimental data from Infrared (IR) and Raman spectroscopy. The potential energy distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. nih.gov

Table 1: Illustrative Example of DFT-Calculated Vibrational Frequencies for a Thiourea Derivative (Note: This data is for a related compound and not N-Hydroxy-N,N'-diphenylthiourea)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| N-H stretch | 3425 | 3430 | 98% N-H stretch |

| C=S stretch | 750 | 755 | 85% C=S stretch, 15% C-N stretch |

Ab Initio and Post-Hartree-Fock Methodologies for Enhanced Accuracy

For higher accuracy, particularly in describing electron correlation effects, ab initio and post-Hartree-Fock methods are employed. While computationally more demanding than DFT, these methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more reliable results for certain properties.

Ab initio calculations have been performed on the tautomers and conformers of N-hydroxythiourea, a structurally simpler analog. science.gov Such studies typically determine the minimum energy structures for different isomers of the molecule, providing insights into their relative stabilities.

Post-Hartree-Fock methods build upon the Hartree-Fock approximation by explicitly including electron correlation. The choice of method involves a trade-off between computational cost and accuracy. These methods are particularly useful for systems where DFT might not perform adequately.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies.

Computational studies on diphenylthiourea have revealed the existence of different stable conformations, such as cis-trans (CT) and trans-trans (TT) configurations, which can coexist. mdpi.comhueuni.edu.vn The analysis of the potential energy surface (PES) helps in understanding the energy barriers between these conformers. The rotation around the C-N bonds is a key factor in the conformational flexibility of these molecules. mdpi.com Energetic analyses show that for some disubstituted thiourea compounds, the CT and TT configurations are low-energy conformers, while the cis-cis (CC) configuration is significantly higher in energy due to steric repulsion. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Solid States

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly valuable for understanding how a molecule behaves in a solvent or in the solid state.

For example, ab initio molecular dynamics (AIMD) simulations have been used to study the hydration of N-hydroxyurea. Such simulations can reveal how the solute molecule interacts with the surrounding solvent molecules, forming hydrogen bonds and influencing the local solvent structure. These studies can also predict how hydration affects the conformational stability of the molecule, which can be different from the gas phase. For instance, in the case of N-hydroxyurea, the Z conformer was found to be more stable in solution, contrary to gas-phase studies.

Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are powerful tools for predicting various spectroscopic parameters and reactivity descriptors. As mentioned in section 4.1.1, vibrational frequencies for IR and Raman spectroscopy can be calculated with good accuracy. nih.gov Additionally, NMR chemical shifts, and UV-Vis electronic absorption spectra can be predicted.

Reactivity descriptors, derived from the electronic structure, help in understanding and predicting the chemical reactivity of a molecule. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are important for predicting the ability of a molecule to donate or accept electrons.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. Studies on disubstituted thiourea compounds have used MEP surfaces to understand their reactivity. hueuni.edu.vn

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.

Table 2: Example of Calculated Reactivity Descriptors for a Thiourea Derivative (Note: This data is for a related compound and not this compound)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Chemical Hardness | 2.65 |

Structure-Reactivity Relationship Studies through Computational Approaches

By combining the various computational approaches described above, it is possible to establish structure-reactivity relationships. These studies aim to understand how modifications to the molecular structure affect its chemical reactivity or biological activity.

For diphenylthiourea derivatives, computational studies have analyzed the structural features essential for their antiviral activity. Such studies might reveal the importance of an intact -NHC(=S)NH- group, the presence of specific substituents, and particular conformational arrangements for the observed activity. For other thiourea derivatives, computational investigations have explored their antioxidant potential by studying their reactions with free radicals, identifying the most likely reaction mechanisms.

Coordination Chemistry of N Hydroxy N,n Diphenylthiourea As a Ligand

Ligand Binding Modes and Coordination Sites of N-Hydroxy-N,N'-diphenylthiourea

This compound possesses several potential coordination sites: the hydroxyl oxygen, the thiocarbonyl sulfur, and the two nitrogen atoms of the urea (B33335) backbone. The primary binding mode involves chelation following the deprotonation of the hydroxyl group.

In many of its metal complexes, the ligand acts as a bidentate chelating agent. Coordination typically occurs through the oxygen atom of the deprotonated N-hydroxy group and the sulfur atom of the thiourea (B124793) moiety. amazonaws.com This is confirmed by spectroscopic evidence, such as the disappearance of the ν(O-H) stretching vibration in the infrared (IR) spectra of the metal complexes. amazonaws.com The hydrogen of the N-hydroxy group is replaced by the metal ion during complex formation. amazonaws.com

Alternative coordination modes can also be proposed. For instance, bonding could occur through the nitrogen and sulfur atoms, a common feature for many N,N'-substituted thiourea derivatives. mdpi.comresearchgate.net However, studies on N-(hydroxy)-N,N'-diphenylthiourea complexes with transition metals suggest that coordination involves the hydroxyl group. amazonaws.com The ligand can also potentially bridge two metal centers, particularly in the formation of polymeric or dimeric structures, for example, through sulfur bridging between two copper atoms. amazonaws.com

The different coordination possibilities of thiourea derivatives can be generally categorized as:

Monodentate: Coordination through the sulfur atom. mdpi.comresearchgate.net

Bidentate: Chelation involving sulfur and one of the nitrogen atoms. mdpi.comresearchgate.net

Bidentate (for HODPTU): Chelation involving the hydroxyl oxygen and the thiocarbonyl sulfur. amazonaws.com

Bridging: The ligand links multiple metal centers. amazonaws.com

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the nature of the anion in the metal salt can influence the geometry of the resulting complex. amazonaws.com

A range of transition metal complexes with this compound have been synthesized and characterized. amazonaws.com The general procedure involves mixing the ligand and the metal salt, often in an alcoholic solution.

Iron(II), Cobalt(II), and Nickel(II) Complexes: Complexes of Fe(II) and Co(II) with HODPTU have been reported to exhibit high-spin octahedral geometries. Nickel(II) complexes, however, can adopt either tetrahedral or square planar geometries. These structures are typically elucidated through magnetic susceptibility measurements and electronic spectra. amazonaws.com

Copper(II) Complexes: The coordination chemistry of copper(II) with HODPTU is particularly diverse. The geometry of the resulting complex is highly dependent on the anion of the copper salt used. For example, the complex formed with copper nitrate (B79036) has a distorted octahedral structure. In contrast, complexes prepared from copper chloride, perchlorate, and acetate (B1210297) are proposed to have a dimeric, square-planar geometry with sulfur atoms bridging the copper centers. This is supported by their sub-normal magnetic moments at room temperature. amazonaws.com In many cases, the reaction of N,N'-substituted thioureas with Cu(II) salts leads to the reduction of copper(II) to copper(I). rsc.org

The synthesis generally follows the reaction of the ligand with the corresponding metal chloride or nitrate salt in a suitable solvent. amazonaws.com The resulting solid complexes can be isolated by filtration, washed, and dried.

Main Group Complexes: While studies on this compound with main group elements are not extensively documented in the provided search results, related diphenylthiourea (dptu) complexes have been synthesized. For instance, a cis-Te(dptu)₂Cl₂ complex has been prepared by reacting [TeCl₆]²⁻ with diphenylthiourea, which also acts as a reducing agent, converting Te(IV) to Te(II). nih.gov An analogous selenium(II) complex, cis-Se(dptu)₂Cl₂, has also been studied. nih.gov These findings suggest that this compound could form stable complexes with p-block elements, potentially exhibiting interesting structural features and redox chemistry.

Lanthanide/Actinide Complexes: There is limited specific information in the search results on complexes of this compound with lanthanides and actinides. However, related ligands containing urea functionalities, such as N-diphenylphosphorylureas, have shown potential for extracting actinides (like uranium(VI)) and lanthanides from nitric acid solutions. researchgate.net This suggests that this compound, with its hard oxygen donor and soft sulfur donor, could be a candidate for complexing with these hard f-block elements. The synthesis of lanthanide complexes often involves the reaction of the ligand with lanthanide nitrate or chloride salts in a suitable solvent mixture. nih.gov

Structural Analysis of this compound Metal Complexes

The structures of metal complexes containing this compound are investigated using a combination of single-crystal X-ray diffraction and various spectroscopic methods.

For example, the crystal structures of Cu(I), Ni(II), and Zn(II) complexes with various N,N'-substituted thioureas reveal distorted tetrahedral, square planar, and trigonal planar geometries. rsc.org The structure of cis-Te(dptu)₂Cl₂ shows the tellurium atom coordinated to two sulfur atoms from the diphenylthiourea ligands and two chloride ions in a square-planar arrangement. nih.gov These studies provide a strong basis for predicting the probable structures of this compound complexes, which are expected to form chelate rings with the metal center.

Spectroscopic techniques are crucial for characterizing the coordination of this compound to metal ions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination mode. Upon complexation, significant shifts in the vibrational frequencies of the donor groups are observed.

A key indicator of coordination via the hydroxyl group is the disappearance of the ν(O-H) band (typically around 3400-3300 cm⁻¹) in the spectra of the complexes. amazonaws.com

The ν(C=S) stretching frequency, often observed in the 700-850 cm⁻¹ region for thiourea derivatives, typically shifts to a lower frequency upon coordination through the sulfur atom, indicating a weakening of the C=S double bond. mdpi.comresearchgate.net

The ν(C-N) band may shift to a higher frequency, suggesting an increase in the double bond character of the C-N bond due to the delocalization of electron density upon coordination. mdpi.com

The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-S bonds.

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) ** | Coordinated Ligand (Approx. cm⁻¹) ** | Inference |

| ν(O-H) | 3400-3300 | Absent | Deprotonation and coordination of the oxygen atom. amazonaws.com |

| ν(N-H) | ~3176 | Shifted | Involvement of nitrogen in the electronic environment, though not necessarily direct coordination. mdpi.com |

| ν(C=S) | 700-850 | Lower frequency | Coordination of the sulfur atom. mdpi.com |

| ν(C-N) | 1250-1300 | Higher frequency | Electron density flow towards the metal, strengthening the C-N bond. mdpi.com |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. The positions and intensities of the d-d transition bands are characteristic of specific geometries (e.g., octahedral, tetrahedral, square planar). amazonaws.com For instance, the visible spectra of Fe(II) and Co(II) complexes with HODPTU are consistent with octahedral geometries. amazonaws.com Charge transfer bands (ligand-to-metal or metal-to-ligand) are also observed, typically at higher energies. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is particularly useful for studying complexes with paramagnetic metal ions, such as Cu(II). amazonaws.comresearchgate.net The EPR spectrum provides information about the electronic environment of the unpaired electron. The g-tensor values and hyperfine coupling constants can help to elucidate the geometry of the complex and the nature of the metal-ligand bonding. For dimeric copper(II) complexes of HODPTU, the EPR data, in conjunction with magnetic susceptibility measurements, can confirm the presence of magnetic exchange interactions between the metal centers. amazonaws.com

Thermodynamic Stability and Kinetic Aspects of Complex Formation

The thermodynamic stability of a metal complex refers to the extent to which the complex will form and persist at equilibrium. This is quantitatively expressed by the stability constant (or formation constant), with higher values indicating a more stable complex. The kinetics of complex formation, on the other hand, describe the rate at which the complex is formed.

For this compound, the presence of multiple potential donor atoms—the sulfur of the thiocarbonyl group, the nitrogen atoms of the thiourea backbone, and the oxygen of the N-hydroxy group—allows for various coordination modes. This versatility can lead to the formation of stable chelate rings with metal ions. The stability of such complexes is influenced by several factors including the nature of the metal ion, the solvent system, and the pH of the medium.

In related thiourea derivatives, the order of stability of complexes with first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.netksu.edu.tr It is plausible that complexes of this compound would exhibit a similar trend, although the presence of the N-hydroxy group could introduce variations.

The kinetics of complex formation can be influenced by factors such as the lability of the metal ion's coordination sphere and the steric hindrance presented by the ligand. Studies on ligand substitution reactions in similar systems have sometimes revealed multi-step processes, which may involve the initial formation of an outer-sphere association complex followed by the interchange of ligands into the inner coordination sphere. researchgate.net

To provide a concrete understanding of these properties for this compound, detailed experimental studies, such as potentiometric or spectrophotometric titrations to determine stability constants and stopped-flow kinetic analyses, would be required. In the absence of such specific data, a representative table of stability constants for a related ligand, N,N'-bis(4-hydroxyacetophenone) ethylenediamine (B42938), is provided for illustrative purposes.

Table 1: Stability Constants of Transition Metal Complexes with a Related Ligand

| Metal Ion | Log K1 | Log K2 |

| Cu(II) | 12.5 | 10.8 |

| Ni(II) | 9.7 | 8.1 |

| Co(II) | 8.9 | 7.5 |

| Fe(III) | 14.2 | - |

| Mn(II) | 7.3 | 6.0 |

Note: Data presented is for N,N'-bis(4-hydroxyacetophenone) ethylenediamine and is intended to be illustrative of typical stability constant values for transition metal complexes. This data does not represent this compound.

Redox Properties of this compound Metal Complexes

The redox properties of metal complexes are of significant interest due to their relevance in catalysis, bioinorganic chemistry, and materials science. The introduction of a redox-active ligand like this compound can lead to complexes where both the metal center and the ligand can participate in electron transfer processes. Such ligands are often termed "non-innocent" because the oxidation state of the metal can be ambiguous. nih.gov

Cyclic voltammetry is a key technique used to investigate the redox properties of such complexes, providing information on reduction and oxidation potentials. For some copper(II) complexes with thiourea derivatives, a quasi-reversible process in the reductive region has been observed, corresponding to the Cu(II)/Cu(I) redox couple. cardiff.ac.ukresearchgate.net In some instances, the reaction of a thiourea ligand with a Cu(II) salt can result in the in-situ reduction of copper to Cu(I). nih.gov

The specific redox potentials of this compound metal complexes would be highly dependent on the coordinated metal, its geometry, and the solvent environment. Computational studies on related systems have been used to predict redox potentials and can offer a valuable tool for designing complexes with desired electrochemical properties. researchgate.net However, experimental validation remains crucial for confirming these theoretical predictions.

The table below presents hypothetical redox potential data to illustrate how such information would be presented for this compound complexes, pending the availability of experimental research.

Table 2: Hypothetical Redox Potentials of this compound Metal Complexes

| Metal Complex | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) |

| [Cu(L)2] | -0.25 | -0.15 | 100 |

| [Ni(L)2] | -0.80 | -0.70 | 100 |

| [Fe(L)3] | +0.40 | +0.50 | 100 |

Note: This data is hypothetical and for illustrative purposes only. "L" represents the deprotonated form of this compound. Epc is the cathodic peak potential, Epa is the anodic peak potential, and ΔEp is the peak separation.

Analytical Applications of N Hydroxy N,n Diphenylthiourea and Its Complexes Non Biological Context

Role as a Chemical Reagent in Metal Ion Detection and Quantification

N-Hydroxy-N,N'-diphenylthiourea serves as a valuable chelating agent, forming complexes with various metal ions. This property is harnessed in both qualitative and quantitative analytical methods for the determination of these metals. The presence of nitrogen, oxygen, and sulfur donor atoms in its structure allows for the formation of stable, often colored, complexes, which is fundamental to its application in spectrophotometric and colorimetric analyses.

Spectrophotometric and Colorimetric Methods

The formation of colored complexes between this compound and metal ions provides a basis for their quantitative determination using spectrophotometry. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured to determine the amount of the analyte in a sample.

While specific studies on this compound are limited, the behavior of analogous thiourea (B124793) derivatives provides insight into its potential applications. For instance, hydroxyl-functionalized thiourea derivatives have been utilized in the colorimetric detection of anions like fluoride, where the interaction leads to a distinct color change. rsc.org This suggests that this compound could similarly be employed for the selective detection of specific metal ions that induce a chromogenic response upon complexation. The general principle involves the reaction of the reagent with the metal ion in a suitable solvent and at an optimal pH to form a stable colored complex, followed by the measurement of its absorbance at the wavelength of maximum absorption (λmax).

Table 1: Potential Spectrophotometric Applications of Thiourea Derivatives

| Metal Ion | Reagent Type | Wavelength (nm) | Remarks |

| Various | Thiourea derivatives | Varies | Formation of colored complexes allows for spectrophotometric quantification. mdpi.com |

| Fluoride (anion) | Hydroxyl-functionalized thiourea | Varies | Colorimetric sensing through deprotonation and metal ion coordination. rsc.org |

Gravimetric and Volumetric Applications

Gravimetric analysis relies on the formation of a stable, insoluble precipitate that can be weighed to determine the quantity of an analyte. youtube.com this compound, by forming insoluble metal complexes, could potentially be used as a precipitating agent for the gravimetric determination of certain metal ions. The process would involve the addition of an excess of the reagent to a solution containing the metal ion, followed by filtration, washing, drying, and weighing of the resulting precipitate. The stoichiometry of the complex must be well-defined to accurately calculate the amount of the metal.

Volumetric analysis, or titration, involves the reaction of a solution of known concentration with a solution of the analyte. While less common for this class of compounds, a titrimetric method could theoretically be developed if the complexation reaction between this compound and a metal ion is rapid, complete, and has a clear endpoint that can be detected, for instance, by a color change or potentiometrically.

Utility in Solvent Extraction and Separation of Metal Species

Solvent extraction is a powerful technique for the separation and preconcentration of metal ions. rsc.org Thiourea and its derivatives are effective extractants due to their ability to form neutral, lipophilic complexes with metal ions, which can then be transferred from an aqueous phase to an immiscible organic phase. researchgate.netmdpi.com911metallurgist.com

This compound, with its phenyl groups contributing to the lipophilicity of its metal complexes, is expected to be a competent extractant. The extraction process is typically dependent on factors such as the pH of the aqueous phase, the concentration of the reagent in the organic phase, and the nature of the solvent. By carefully controlling these parameters, selective extraction of a target metal ion from a mixture can be achieved. For example, some thiourea derivatives have shown high selectivity for precious metals like gold and silver. researchgate.net

Table 2: Factors Influencing Solvent Extraction with Thiourea Derivatives

| Parameter | Effect on Extraction Efficiency |

| pH of Aqueous Phase | Affects the deprotonation of the reagent and the stability of the metal complex. |

| Reagent Concentration | Higher concentration generally leads to higher extraction efficiency, up to a certain point. |

| Organic Solvent | The polarity and nature of the solvent influence the solubility of the complex. |

| Presence of Other Ions | Can lead to competitive extraction or synergistic effects. |

Development of Sensors and Electrochemical Probes for Chemical Analytes

The ability of thiourea derivatives to selectively bind with metal ions makes them excellent candidates for the development of chemical sensors and electrochemical probes. nih.gov These sensors can provide real-time monitoring of analyte concentrations.

An electrochemical sensor based on this compound could be fabricated by immobilizing the compound on an electrode surface. The binding of a metal ion to the immobilized reagent would cause a measurable change in the electrochemical properties of the electrode, such as its potential or current. This change can be correlated to the concentration of the analyte. Thiourea derivatives have been used in sensors for various ions, including heavy metals. nih.govresearchgate.netanalis.com.my The presence of the hydroxyl group in this compound could enhance its selectivity and sensitivity for certain metal ions through additional coordination or hydrogen bonding interactions.

Chromatographic Applications (e.g., Stationary Phase Modifier, Derivatization Agent)

Chromatography is a fundamental separation technique in analytical chemistry. Thiourea derivatives have found applications in this field, both as modifiers for stationary phases and as derivatizing agents.

As a stationary phase modifier, this compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a new stationary phase for liquid chromatography. nih.gov The unique chemical properties of the bonded thiourea derivative would impart specific selectivity towards certain analytes, enabling the separation of complex mixtures. The hydrogen bonding capability of the hydroxyl group could be particularly beneficial in hydrophilic interaction liquid chromatography (HILIC). nih.gov

Alternatively, this compound can be used as a derivatizing agent. nih.gov In this approach, the analyte of interest is reacted with the thiourea derivative to form a new compound (a derivative) that is more easily detected or separated by chromatography. For example, analytes that lack a UV-absorbing chromophore can be derivatized with a reagent like this compound, which contains phenyl groups, to make them detectable by UV-Vis detectors in HPLC. This is a common strategy to enhance the sensitivity and selectivity of chromatographic methods.

Advanced Research and Future Directions in N Hydroxy N,n Diphenylthiourea Chemistry

Exploration of Unconventional Reactivity and Novel Reaction Pathways

While the fundamental reactivity of thioureas is well-established, current research is focused on uncovering unconventional reaction modes of N-hydroxy-substituted derivatives like N-Hydroxy-N,N'-diphenylthiourea. The presence of the hydroxyl group on one of the nitrogen atoms introduces a new dimension of reactivity compared to traditional diarylthioureas. This includes the potential for intramolecular hydrogen bonding, which can influence the conformation and electronic properties of the thiourea (B124793) backbone, thereby modulating its reactivity.

Future research in this area is directed towards exploring its behavior in reactions that go beyond the typical applications of thioureas. This includes investigating its potential as a precursor for novel heterocyclic systems through cyclization reactions involving the N-hydroxy group. Furthermore, its role in redox-mediated transformations is an area of growing interest, where the N-hydroxy moiety could act as a handle for single-electron transfer processes, opening up new avenues for radical-based bond formations. The synthesis of new N-acyl thiourea derivatives, for instance, involves the condensation of an acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with an amine, proceeding through a nucleophilic addition. mdpi.com

Integration into Catalytic Systems (e.g., as a Ligand or Organocatalyst)

The integration of the this compound scaffold into catalytic systems represents a promising frontier in both organocatalysis and coordination chemistry. Thiourea derivatives have gained prominence as powerful hydrogen-bond donors in organocatalysis, activating electrophiles towards nucleophilic attack. The N-hydroxy group in this compound can potentially enhance this catalytic activity through additional hydrogen bonding interactions or by acting as a Brønsted acid/base co-catalyst.

In the realm of coordination chemistry, this compound is being explored as a versatile ligand for various transition metals. The presence of multiple donor sites (the sulfur atom, the two nitrogen atoms, and the oxygen atom of the hydroxyl group) allows for diverse coordination modes, including chelation. This can lead to the formation of stable metal complexes with unique catalytic properties. Research is ongoing to develop chiral versions of this compound for applications in asymmetric catalysis, where the defined geometry of the resulting metal complexes could induce high levels of stereocontrol in a variety of organic transformations. Chiral thioureas have been successfully utilized in asymmetric synthesis, for example, in the stereoselective preparation of chiral cyclic thioureas. mdpi.com The development of isothiourea-catalyzed acylative kinetic resolutions of tertiary alcohols highlights the potential for high enantioselectivity in such systems. researchgate.net

Development of Novel Materials Incorporating this compound Scaffolds

The unique structural features of this compound make it an attractive building block for the development of novel functional materials. The ability of the thiourea moiety to form strong, directional hydrogen bonds is being exploited in the design of supramolecular assemblies, including gels, liquid crystals, and crystalline co-crystals.

A significant area of research is the incorporation of this compound scaffolds into polymers and metal-organic frameworks (MOFs). researchgate.net By functionalizing monomers with this thiourea derivative, new polymers with tailored properties such as enhanced thermal stability, specific recognition capabilities, or catalytic activity can be synthesized. In the context of MOFs, using linkers containing the this compound unit can introduce specific functionalities into the pores of the framework. researchgate.net This can lead to materials with applications in gas storage and separation, sensing of small molecules, and heterogeneous catalysis. For instance, a UiO-66-NCS MOF, created through postsynthetic modification, can be crosslinked into a MOF-polythiourea composite material that maintains the catalytic properties of the MOF and the flexibility of the polymer. nih.gov

| Material Type | Incorporation Strategy | Potential Applications |

|---|---|---|

| Polymers | Functionalization of monomers | Catalysis, Sensing, Self-healing materials |

| Metal-Organic Frameworks (MOFs) | Use as a functional linker | Gas separation, Heterogeneous catalysis, Chemical sensing |

| Supramolecular Gels | Self-assembly via hydrogen bonding | Drug delivery, Tissue engineering |

Advanced Methodologies for Studying its Reaction Mechanisms in Detail

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones. To this end, researchers are employing a range of advanced methodologies to probe these mechanisms in detail.

Kinetic Isotope Effect (KIE) Studies: The kinetic isotope effect is a powerful tool for elucidating the rate-determining step of a reaction and providing insights into the structure of the transition state. wikipedia.orgprinceton.edu By selectively replacing specific hydrogen atoms in the this compound molecule (e.g., the N-H or O-H protons) with deuterium, the effect on the reaction rate can be measured. wikipedia.orgnih.gov This information can help to determine whether a particular bond is being broken or formed in the transition state. wikipedia.orgprinceton.edu

In-situ Spectroscopic Techniques: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the direct observation of reactants, intermediates, and products as the reaction progresses. energy-proceedings.org This real-time monitoring provides invaluable information about the reaction pathway and the lifetime of transient species. energy-proceedings.org These methods are particularly useful for studying catalytic reactions where the active catalyst and its interactions with the substrate can be directly observed. energy-proceedings.org

Synergistic Studies Combining Experimental and High-Level Computational Approaches

The combination of experimental investigations and high-level computational studies provides a powerful synergistic approach to understanding the chemistry of this compound. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and rationalizing experimental observations. researchgate.netpku.edu.cn

For instance, DFT calculations can be used to model the interaction of this compound with substrates in organocatalytic reactions, helping to explain the origin of stereoselectivity. researchgate.net Similarly, in coordination chemistry, computational studies can predict the preferred coordination modes of the ligand with different metal centers and provide insights into the electronic structure of the resulting complexes. When combined with experimental data from kinetics, spectroscopy, and crystallography, a comprehensive and detailed picture of the chemical system can be constructed. Conformational and topological analyses of diphenylthiourea and related compounds have been performed using DFT to understand their reactivity. researchgate.net

| Methodology | Information Gained | Synergy with Experiment |

|---|---|---|

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, electronic properties | Rationalizes experimental kinetic data and product distributions |

| Ab initio Molecular Dynamics (AIMD) | Solvent effects, dynamic behavior of molecules | Provides a molecular-level understanding of condensed-phase experiments |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems (e.g., enzymes) | Complements experimental studies of catalytic systems in complex environments |

Q & A

Q. What techniques validate purity and structural integrity post-synthesis?

- Workflow :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structure : ¹H/¹³C NMR (confirm hydroxy proton at δ 9–10 ppm) and high-resolution mass spectrometry (HRMS) .

Data Contradiction Analysis

Q. How to address discrepancies in metal-chelation studies?

- Root Cause : Variability in solvent polarity (e.g., aqueous vs. xylene systems) alters chelation kinetics. Replicate experiments in controlled solvents and use EXAFS to probe metal-ligand bond lengths .

Comparative Structural Analysis

Q. How does this compound differ from simpler thioureas in reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.